3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-chloro group and a 1,3,4-oxadiazole ring attached to a 2-chlorophenyl group. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
The synthesis of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in good yield .
Chemical Reactions Analysis
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can be compared with other similar compounds, such as:
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has similar structural features but with additional chlorine substitutions, which may affect its chemical reactivity and biological activity.
N-(2-chlorophenyl)-2-nitrobenzamide:
2,6-dichloro-N-(4-chlorophenyl)benzamide: This compound has a different substitution pattern on the benzamide core, which can influence its chemical behavior and biological effects.
Properties
IUPAC Name |
3-chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O2/c16-10-5-3-4-9(8-10)13(21)18-15-20-19-14(22-15)11-6-1-2-7-12(11)17/h1-8H,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWNNZXRWQNRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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